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Compound of Interest

Compound Name: Phenyl propionate

Cat. No.: B036179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenyl propionate, a significant

ester in the field of flavor and fragrance chemistry. It details the compound's physicochemical

properties, natural occurrence, synthesis, and its role in creating flavor profiles. The guide also

includes detailed experimental protocols and visual diagrams of key workflows and biological

pathways to support research and development.

Introduction to Phenyl Propionate
Phenyl propionate (also known as phenyl propanoate) is an aromatic ester formed from

phenol and propanoic acid.[1] It is recognized for its characteristic pleasant, fruity, and floral

aroma, which makes it a valuable component in the flavor and fragrance industries.[1][2] While

naturally occurring in some fruits like strawberries and pineapples, it is also synthesized for

commercial use as a flavoring agent and a chemical intermediate.[2] This document serves as

a technical resource, consolidating key data and methodologies relevant to the study and

application of phenyl propionate.

Physicochemical Properties
A summary of the key quantitative physicochemical properties of phenyl propionate is

presented below. This data is essential for its application in various formulations and for

understanding its behavior in different matrices.
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Table 1: Chemical Identifiers and Molecular Properties of Phenyl Propionate

Property Value Reference(s)

CAS Number 637-27-4 [1][2][3]

Molecular Formula C₉H₁₀O₂ [1][2][3]

Molecular Weight 150.17 g/mol [3][4]

IUPAC Name phenyl propanoate [3]

Synonyms
Phenyl propanoate, Propanoic

acid, phenyl ester
[1][3]

Table 2: Physical and Chemical Properties of Phenyl Propionate

Property Value Reference(s)

Appearance
Colorless to pale yellow liquid;

white low melting solid
[1][5]

Odor Profile Fruity, floral, honey, phenolic [1][4][6]

Boiling Point 211 °C (at 760 mm Hg) [5][7]

Melting Point 20 °C [5][7]

Flash Point 86 - 87.26 °C [4][5]

Vapor Pressure
0.184 - 0.2242 mmHg @ 25 °C

(estimated)
[4][7]

logP (o/w) 2.0 - 2.162 (estimated) [4][7]

Table 3: Solubility of Phenyl Propionate at 25°C
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Solvent Solubility (g/L) Reference(s)

Ethanol 966.17 [4][6]

Methanol 1228.57 [6]

Isopropanol 731.26 [6]

Water
1265 mg/L (1.265 g/L)

(estimated)
[7]

Note: While phenyl propionate is utilized for its aromatic properties, standardized odor and

flavor detection threshold data in parts-per-billion (ppb) are not readily available in the cited

literature. The perception of flavor is highly dependent on the concentration and the medium in

which the compound is evaluated.[8]

Role in Flavor Chemistry
Phenyl propionate contributes a distinct aromatic profile characterized by fruity, floral, and

honey-like notes.[4][6] Its primary role in flavor chemistry is as a flavoring agent in various food

products where these notes are desired.[2] It is found naturally in fruits such as strawberries

and pineapples, contributing to their unique flavor profiles.[2]

In formulated products, it can be used to build or enhance fruit flavors, particularly those with

berry and floral characteristics. Its moderate volatility allows it to contribute to both the initial

aroma (orthonasal perception) and the in-mouth flavor (retronasal perception).

Experimental Protocols
This section provides detailed methodologies for the chemical synthesis and sensory

evaluation of phenyl propionate, critical for research and quality control.

Chemical Synthesis: Direct Esterification of Phenol
This protocol describes the synthesis of phenyl propionate via Fischer-Speier esterification, a

common and effective method.[2][9]

Objective: To synthesize phenyl propionate from phenol and propanoic acid.
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Materials:

Phenol (C₆H₅OH)

Propanoic acid (CH₃CH₂COOH)

Concentrated sulfuric acid (H₂SO₄) - Catalyst

Sodium bicarbonate (NaHCO₃) solution (saturated)

Brine (saturated NaCl solution)

Diethyl ether (or other suitable extraction solvent)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) - Drying agent

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

Reaction Setup: In a round-bottom flask, combine 1.05 molar equivalents of phenol with 1.0

molar equivalent of propanoic acid.

Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of

concentrated sulfuric acid (e.g., 2-3% of the total reactant volume).

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The

reaction is typically refluxed for several hours to reach equilibrium. Reaction progress can be

monitored using Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory

funnel containing cold water.

Extraction: Extract the aqueous layer with three portions of diethyl ether. Combine the

organic extracts.

Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate

solution (to neutralize unreacted acid and catalyst) and then with brine (to reduce the amount
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of dissolved water).

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to

remove the drying agent.

Solvent Removal: Remove the solvent (diethyl ether) under reduced pressure using a rotary

evaporator.

Purification: Purify the resulting crude phenyl propionate by vacuum distillation to obtain the

final, high-purity product.

Characterization: The final product should be characterized using analytical techniques such as

¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Sensory Evaluation Protocol (General)
This protocol outlines a general workflow for the sensory analysis of a flavor compound like

phenyl propionate using descriptive analysis by a trained panel.[7][10][11]

Objective: To qualitatively and quantitatively describe the sensory attributes of phenyl
propionate.

1. Panelist Selection and Training:

Recruitment: Select 8-15 individuals based on their sensory acuity, availability, and interest.

Screening: Screen candidates for their ability to detect basic tastes and aromas and to

discriminate between different intensities.

Training: Train the selected panel over several sessions. Familiarize them with the

terminology (lexicon) used to describe fruity, floral, and chemical notes. Use reference

standards (e.g., isoamyl acetate for "banana," vanillin for "vanilla") to anchor the descriptive

terms.[10]

2. Sample Preparation:

Prepare a series of dilutions of phenyl propionate in a neutral base (e.g., deionized water

with a non-ionic solubilizer, or deodorized vegetable oil, depending on the application).
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Concentrations should range from below the expected detection threshold to well above it.

Label samples with randomized three-digit codes to prevent bias.[12]

Prepare a "blank" sample containing only the neutral base.

3. Evaluation Procedure (Descriptive Analysis):

Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with

controlled lighting, temperature, and air circulation to minimize distractions.[12]

Protocol: Provide panelists with the coded samples in a randomized order.

Aroma (Orthonasal): Panelists first sniff the sample to evaluate its aroma. They list the

descriptive terms that apply (e.g., fruity, floral, honey, chemical) and rate the intensity of

each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not

perceptible" to "very strong").

Flavor (Retronasal): Panelists then taste the sample, holding it in their mouth for a few

seconds before expectorating. They evaluate the in-mouth flavor attributes and intensities,

including any aftertaste.

Palate Cleansing: Panelists must rinse their mouths with deionized water and eat an

unsalted cracker between samples to cleanse the palate.

4. Data Analysis:

Collect the intensity ratings from all panelists.

Analyze the data using statistical methods, such as Analysis of Variance (ANOVA), to

determine significant differences in attribute intensities across different concentrations.

Use multivariate techniques like Principal Component Analysis (PCA) to visualize the

relationships between samples and their sensory attributes.[13]

The final output is a detailed sensory profile, often visualized as a spider or radar plot,

showing the key attributes and their mean intensities.
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Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes related to

the sensory analysis and perception of phenyl propionate.

Experimental Workflow for Sensory Analysis
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Caption: Workflow for descriptive sensory analysis of a flavor compound.
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Generalized Olfactory Signaling Pathway
Odorants like phenyl propionate are detected by olfactory receptors in the nasal cavity,

initiating a signal transduction cascade that leads to the perception of smell.
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Caption: Generalized G-protein coupled olfactory signaling pathway.
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This pathway illustrates the molecular mechanism responsible for the detection of volatile

compounds. An odorant binds to a specific G-protein coupled receptor (GPCR) on the surface

of an olfactory sensory neuron.[1][3] This binding event activates an associated G-protein (G-

olf), which in turn activates the enzyme adenylyl cyclase III.[14] This enzyme catalyzes the

conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP

concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium

and calcium ions.[3] This influx depolarizes the neuron, generating an action potential that

travels to the olfactory bulb in the brain, where the signal is processed as a specific scent.[3]

Safety and Regulatory Information
Phenyl propionate is classified under GHS as harmful if swallowed and causes skin and eye

irritation.[3] It may also cause respiratory irritation.[3][15] Therefore, appropriate personal

protective equipment (PPE), including gloves and safety glasses, should be used when

handling the compound, and work should be conducted in a well-ventilated area.[15] For

specific regulatory status regarding its use as a food additive, professionals should consult the

latest guidelines from relevant authorities such as the FDA (Food and Drug Administration) and

EFSA (European Food Safety Authority).

Conclusion
Phenyl propionate is a versatile aromatic ester with a significant role in flavor and fragrance

applications. Its distinct fruity and floral characteristics make it a useful ingredient for creating

and modifying sensory profiles in a variety of products. A thorough understanding of its

physicochemical properties, combined with robust protocols for its synthesis and sensory

evaluation, is crucial for its effective application in research, development, and quality

assurance. The underlying mechanism of its perception via the olfactory signaling pathway

further highlights the complex interplay between chemical structure and sensory experience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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